N-Phenylcarbamate paroxetine (CAS 253768-88-6), also known as N-phenoxycarbonyl paroxetine, is a highly crystalline, pivotal intermediate in the commercial synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Formed via the N-demethylation of N-methylparoxetine using phenyl chloroformate, this compound serves a dual procurement function. In bulk manufacturing, it acts as a stable, isolatable precursor that undergoes rapid base-mediated hydrolysis to yield paroxetine free base [1]. In analytical and quality control laboratories, it is procured as a critical pharmacopeial reference standard (often designated as Paroxetine Related Impurity 9 or Impurity 39) to quantify process-related carryover and ensure active pharmaceutical ingredient (API) compliance with stringent regulatory thresholds [2].
Substituting N-phenylcarbamate paroxetine with alternative alkyl carbamate intermediates (such as ethyl or methyl carbamates) severely compromises manufacturing efficiency; alternative carbamates often resist hydrolysis, extending reaction times from hours to several days and complicating impurity clearance [1]. Furthermore, in analytical workflows, generic paroxetine analogs cannot substitute for the exact N-phenoxycarbonyl standard. Regulatory frameworks require the precise structural match to accurately calibrate chromatographic methods and quantify incomplete deprotection carryover down to the 0.01% limit [2]. Procurement of the exact CAS 253768-88-6 standard is therefore non-negotiable for batch release and process validation.
In the final stages of paroxetine API synthesis, the choice of the carbamate protecting group dictates the throughput of the deprotection step. When subjected to base hydrolysis (KOH in toluene/ethanol at reflux), N-phenylcarbamate paroxetine undergoes complete conversion to paroxetine free base in approximately 3 to 4 hours [1]. In contrast, substituting the phenyl group with an ethoxycarbonyl group (ethyl carbamate) under identical conditions extends the required hydrolysis time to 48–72 hours [1]. This highly accelerated cleavage profile makes the phenylcarbamate the dominant choice for scalable commercial manufacturing.
| Evidence Dimension | Time to complete base-mediated hydrolysis |
| Target Compound Data | N-phenylcarbamate paroxetine (3–4 hours) |
| Comparator Or Baseline | Ethoxycarbonyl paroxetine (48–72 hours) |
| Quantified Difference | 12x to 24x faster deprotection rate |
| Conditions | KOH in refluxing solvent (toluene/ethanol or 2-methoxyethanol) |
Drastically reduces reactor residence time and energy consumption during commercial API manufacturing.
A major challenge in paroxetine synthesis is the carryover of the unreacted N-methylparoxetine precursor. N-phenylcarbamate paroxetine exhibits high crystallinity, allowing it to be isolated and recrystallized from solvents like isopropanol prior to hydrolysis [1]. This intermediate purification step effectively reduces residual N-methylparoxetine to below 0.01% [1]. Without isolating this specific crystalline phenylcarbamate intermediate—or if using non-crystalline alternative protecting groups—the N-methyl impurity propagates through the hydrolysis step, risking batch failure against the >99.9% API purity requirement.
| Evidence Dimension | Residual N-methylparoxetine carryover |
| Target Compound Data | Isolated and recrystallized N-phenylcarbamate paroxetine (<0.01% carryover) |
| Comparator Or Baseline | Crude non-isolated reaction mixture (high carryover risk exceeding 0.1% thresholds) |
| Quantified Difference | Reduction of precursor impurity to <0.01% |
| Conditions | Recrystallization from isopropanol prior to KOH hydrolysis |
Enables manufacturers to reliably meet stringent pharmacopeial purity limits for the final paroxetine hydrochloride API.
As a recognized pharmacopeial impurity (Paroxetine Related Impurity 9), N-phenylcarbamate paroxetine is required for calibrating HPLC methods used in the quality control of paroxetine hydrochloride. Analytical methods must demonstrate the capability to detect process-related impurities at or below the 0.01% to 0.1% reporting threshold [1]. Utilizing the highly pure, certified N-phenoxycarbonyl standard allows QC laboratories to achieve precise retention time mapping and response factor calibration, which cannot be accomplished using generic structural analogs or uncalibrated API samples [1].
| Evidence Dimension | Limit of Quantification (LOQ) confidence for process impurities |
| Target Compound Data | Exact N-phenylcarbamate standard (calibrates detection to ≤0.01% limits) |
| Comparator Or Baseline | Uncalibrated API or generic analogs (fails regulatory validation) |
| Quantified Difference | Ensures compliance with ICH Q3A(R2) reporting thresholds |
| Conditions | HPLC impurity profiling of Paroxetine API batches |
Mandatory for the legal batch release and regulatory filing of Paroxetine API products.
N-Phenylcarbamate paroxetine is procured in bulk as the penultimate intermediate in the industrial manufacturing of paroxetine API. Its high crystallinity allows for intermediate purification via recrystallization, ensuring that precursor impurities (such as N-methylparoxetine) are reduced to <0.01% before the final, rapid base-catalyzed hydrolysis step [1].
Procured as a certified reference material (Paroxetine Related Impurity 9), this compound is essential for QC laboratories conducting HPLC impurity profiling. It enables the precise quantification of incomplete deprotection carryover, ensuring the final paroxetine hydrochloride batches comply with stringent pharmacopeial and ICH purity thresholds [1].
Beyond its traditional role in SSRI manufacturing, the N-phenoxycarbonyl paroxetine scaffold is utilized in medicinal chemistry as a synthetic divergence point. Researchers selectively modify the carbamate or utilize the deprotected intermediate to synthesize potent, paroxetine-derived GRK2 inhibitors for cardiovascular research, leveraging the established structural biology of the paroxetine binding pocket [2].